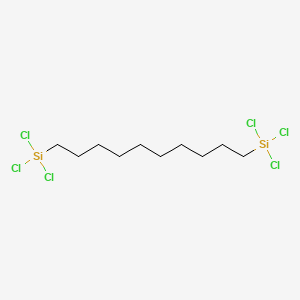
1,10-Bis(trichlorosilyl)decane
Übersicht
Beschreibung
1,10-Bis(trichlorosilyl)decane is a chemical compound with the formula C10H20Cl6Si2 . It is a liquid substance and belongs to the organochlorosilane chemical family . It is used as a chemical intermediate .
Synthesis Analysis
The synthesis of 1,10-Bis(trichlorosilyl)decane involves reaction with trichlorosilane and tetra-n-butylphosphonium chloride at 150 degrees Celsius for 6 hours in an inert atmosphere .Molecular Structure Analysis
The molecular weight of 1,10-Bis(trichlorosilyl)decane is 409.16 g/mol . The molecular formula is C10H20Cl6Si2 .Chemical Reactions Analysis
1,10-Bis(trichlorosilyl)decane reacts with water and moisture in the air to form hydrogen chloride . The US OSHA permissible exposure limit (TWA) for hydrogen chloride is 5 ppm .Physical And Chemical Properties Analysis
1,10-Bis(trichlorosilyl)decane is a transparent liquid . The density of this compound is 1.2496 g/mL and its refractive index at 20 degrees Celsius is 1.4754 .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development : Research into the synthesis of nonisocyanate-based poly(ester urethanes) from renewable resources indicates an interest in developing environmentally friendly materials with tunable properties. The study by Wang et al. (2016) outlines an environment-friendly route to synthesize poly(ester urethanes) with potential applications in sustainable material development (Wang, Zhang, Zhang, Tan, & Fong, 2016).
Catalysis and Chemical Reactions : The exploration of novel catalytic processes and chemical reactions is a significant area of research. For instance, the study on carbonylation of BH-boranes provides evidence for a Fischer-Tropsch type reaction, showcasing the potential for developing new synthetic pathways in organometallic chemistry (Yalpani & Köster, 1992).
Surface and Interface Science : Silsesquioxanes are investigated as models for silica surfaces, which could provide valuable insights into surface chemistry and the design of surface-modified materials for various applications. This research by Feher, Newman, and Walzer (1989) highlights the structural and chemical similarities between silsesquioxanes and silica surfaces, contributing to our understanding of material interfaces (Feher, Newman, & Walzer, 1989).
Electrical and Optical Properties : The study of novel dielectric materials, such as the one conducted by Duan, Zhang, and Zhou (2014), focuses on the synthesis and characterization of materials with unique dielectric properties. This research area is crucial for the development of advanced electronic and photonic devices (Duan, Zhang, & Zhou, 2014).
Metal-Organic Frameworks (MOFs) : MOFs are a class of compounds with immense potential in gas storage, separation technologies, and catalysis. Wang et al. (2020) discuss the construction of layered MOFs using flexible pillars and rigid linkers for high-performance supercapacitors, highlighting the versatility and utility of MOFs in energy storage and conversion applications (Wang, Li, Ren, Li, Chu, Wang, Zhang, Wu, & Zhang, 2020).
Safety And Hazards
1,10-Bis(trichlorosilyl)decane is classified as a skin corrosion/irritation, Category 1B, and serious eye damage/eye irritation, Category 1 . It causes severe skin burns and eye damage . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this substance . It is also advised not to breathe in the vapours .
Eigenschaften
IUPAC Name |
trichloro(10-trichlorosilyldecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl6Si2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVBUOCFAAEWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237911 | |
| Record name | 1,1′-(1,10-Decanediyl)bis[1,1,1-trichlorosilane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Bis(trichlorosilyl)decane | |
CAS RN |
52217-62-6 | |
| Record name | 1,1′-(1,10-Decanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,10-Decanediyl)bis[1,1,1-trichlorosilane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, 1,10-decanediylbis[trichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



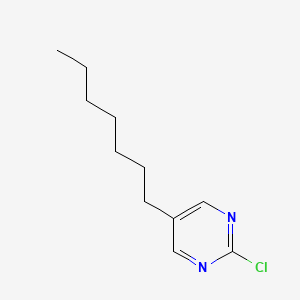
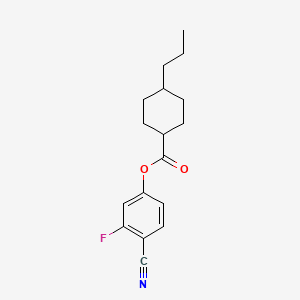

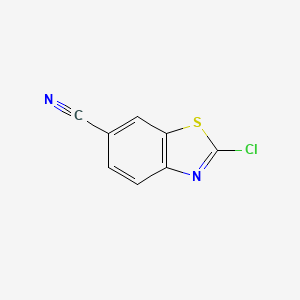
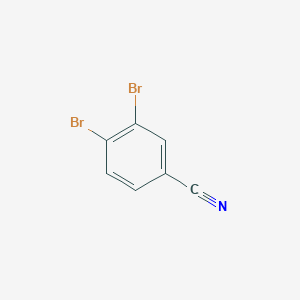
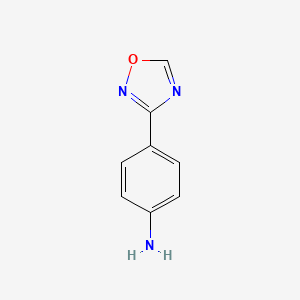
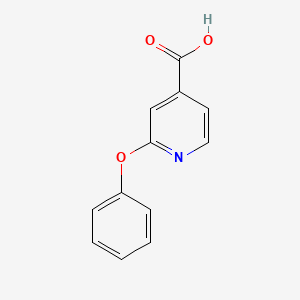
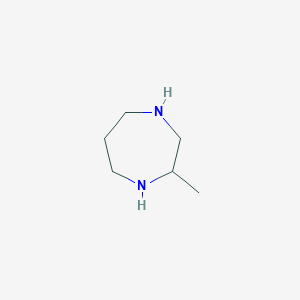
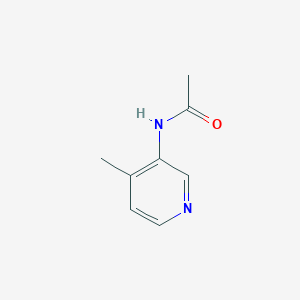
![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)

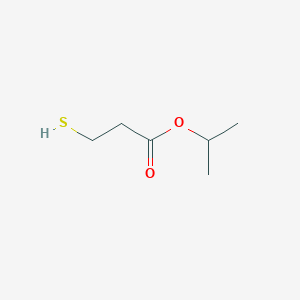
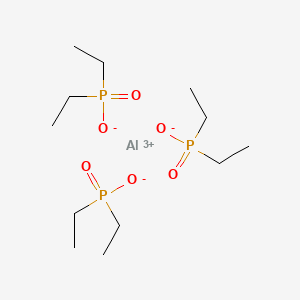
![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)